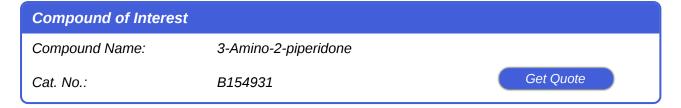


Spectroscopic Profile of 3-Amino-2-piperidone: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Amino-2-piperidone** (also known as ornithine lactam), a molecule of interest in various research and development fields. Due to the limited availability of public experimental spectra for this specific compound, this guide combines available experimental mass spectrometry data with predicted Nuclear Magnetic Resonance (NMR) data and representative Infrared (IR) spectroscopy data for structurally related compounds. Detailed, generalized experimental protocols for each spectroscopic technique are also provided.

Spectroscopic Data Summary

The following tables summarize the available mass spectrometry data, predicted NMR data, and representative IR data for **3-Amino-2-piperidone**.

Table 1: Mass Spectrometry (GC-MS) Data

Experimental gas chromatography-mass spectrometry (GC-MS) data for **3-Amino-2- piperidone** reveals a fragmentation pattern consistent with its molecular structure. The data presented below is sourced from the PubChem database.[1]



Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Putative Fragment
114	100	[M]+ (Molecular Ion)
85	~60	[M - NH=CH ₂]+
56	~45	[C₃H ₆ N]+
43	~35	[C ₂ H ₅ N]+
28	~30	[CH ₂ N]+

Table 2: Predicted ¹H and ¹³C NMR Data

While experimental NMR spectra for **3-Amino-2-piperidone** are not readily available in the public domain, predicted data from the Human Metabolome Database (HMDB) offers valuable insight into the expected chemical shifts. These predictions are based on computational models and should be considered as such.

Predicted ¹H NMR (100 MHz, D₂O)

Chemical Shift (ppm)	Multiplicity	Protons
~3.6 - 3.8	Multiplet	1H (CH-NH ₂)
~3.2 - 3.4	Multiplet	2H (CH ₂ -NH)
~1.8 - 2.2	Multiplet	4H (CH ₂ -CH ₂ -CH ₂)

Predicted ¹³C NMR (100 MHz, D₂O)



Chemical Shift (ppm)	Carbon Atom
~175	C=O
~55	CH-NH₂
~45	CH ₂ -NH
~30	CH₂
~25	CH ₂

Table 3: Representative Infrared (IR) Spectroscopy Data

Experimental IR data for **3-Amino-2-piperidone** is not widely published. However, the expected vibrational frequencies can be inferred from the spectra of closely related lactams and piperidone structures. The table below lists the characteristic absorption bands for the key functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode
3400 - 3200	Strong, Broad	N-H Stretch (Amide and Amine)
2950 - 2850	Medium	C-H Stretch (Aliphatic)
1680 - 1630	Strong	C=O Stretch (Amide I)
1650 - 1580	Medium	N-H Bend (Primary Amine)
1550 - 1510	Medium	N-H Bend (Amide II)
1470 - 1430	Medium	C-H Bend (CH ₂)
1300 - 1200	Medium	C-N Stretch (Amide)
1200 - 1020	Medium	C-N Stretch (Amine)

Experimental Protocols

The following sections detail generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are intended as a guide and may require optimization



based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **3-Amino-2-piperidone** in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound and the desired chemical shift referencing.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Tune and shim the probe for the specific sample.
 - Acquire a one-dimensional ¹H spectrum using a standard pulse sequence.
 - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
 - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional ¹³C spectrum using a proton-decoupled pulse sequence.
 - Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
 - A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
- Data Processing: Process the raw data (Free Induction Decay FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced



to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation: Place a small amount of the solid 3-Amino-2-piperidone sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Data Acquisition:
 - Collect a background spectrum of the empty ATR crystal.
 - Apply pressure to ensure good contact between the sample and the crystal.
 - Collect the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
 - Co-add multiple scans to improve the signal-to-noise ratio.
- Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Gas Chromatography-Mass Spectrometry - GC-MS):

- Sample Preparation: Dissolve a small amount of **3-Amino-2-piperidone** in a volatile organic solvent (e.g., methanol or dichloromethane).
- Instrumentation: Use a GC-MS system consisting of a gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer).



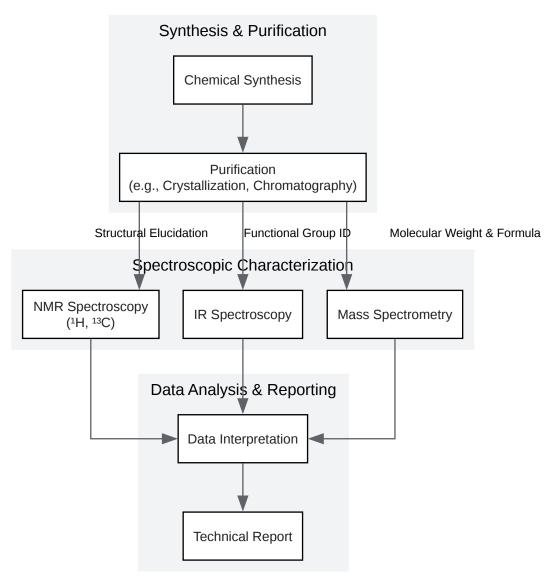
- Gas Chromatography:
 - Inject a small volume of the sample solution into the GC inlet.
 - The sample is vaporized and carried by an inert gas through a capillary column.
 - Use a temperature program to separate the analyte from any impurities.
- Mass Spectrometry:
 - As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer.
 - Ionize the sample using Electron Ionization (EI).
 - The resulting ions are separated by their mass-to-charge ratio in the mass analyzer.
 - A detector records the abundance of each ion.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the fragmentation pattern.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the relationship between the functional groups of **3-Amino-2-piperidone** and their expected IR spectral regions.



General Workflow for Spectroscopic Analysis



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Caption: General workflow for the synthesis and spectroscopic analysis of a chemical compound.

Caption: Key functional groups of **3-Amino-2-piperidone** and their corresponding IR spectral regions.



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References

- 1. pubs.acs.org [pubs.acs.org]
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